molecular formula C24H18ClFN2O2S B6501989 1-[(2-chloro-6-fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 893786-22-6

1-[(2-chloro-6-fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B6501989
CAS No.: 893786-22-6
M. Wt: 452.9 g/mol
InChI Key: GZBXOULDPXNGGD-UHFFFAOYSA-N
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Description

1-[(2-chloro-6-fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a useful research compound. Its molecular formula is C24H18ClFN2O2S and its molecular weight is 452.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.0761549 g/mol and the complexity rating of the compound is 718. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-[(2-chloro-6-fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial and antifungal activities, as well as its mechanisms of action and structure-activity relationships.

  • Molecular Formula : C24H18ClFN2O2S
  • Molecular Weight : 452.9 g/mol
  • CAS Number : 893786-22-6
  • IUPAC Name : 1'-[(2-chloro-6-fluorophenyl)methyl]-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

Antibacterial Activity

Recent studies have evaluated the antibacterial activity of various thiazolidinone derivatives, including the target compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

Compound Bacterial Strain MIC (µg/mL)
1Staphylococcus aureus0.5
2Escherichia coli>5000
3Pseudomonas aeruginosa>5000
4Enterococcus faecalis625

The compound exhibited notable activity against Staphylococcus aureus , with an MIC of 0.5 µg/mL , indicating strong antibacterial potential. However, it showed limited activity against other tested strains, which may suggest a selective mechanism of action or structural specificity .

Antifungal Activity

In addition to antibacterial properties, the compound was also tested for antifungal activity against Candida albicans. The results indicated that the compound had moderate antifungal effects with MIC values ranging from 625 to >5000 µg/mL , demonstrating a need for further optimization to enhance efficacy .

The mechanisms through which this compound exhibits its biological activity are not yet fully elucidated. However, it is hypothesized that the presence of the thiazolidine ring and the fluorinated phenyl group contribute significantly to its interaction with bacterial cell membranes and enzymes involved in cell wall synthesis. This is supported by structure-activity relationship (SAR) studies that highlight the importance of specific functional groups in enhancing antimicrobial potency .

Case Studies and Research Findings

A series of studies have been conducted to explore the biological activities of thiazolidinone derivatives:

  • Biofilm Inhibition : Compounds similar to the target compound were tested for their ability to inhibit biofilm formation in Pseudomonas aeruginosa. The results indicated that certain modifications could lead to over 50% reduction in biofilm formation at concentrations corresponding to their MIC values .
  • Antiviral Activity : Some derivatives were evaluated for anti-HIV activity, showing promising results with IC50 values around 12.1 µM , suggesting potential for further development in antiviral therapies .

Properties

IUPAC Name

1'-[(2-chloro-6-fluorophenyl)methyl]-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O2S/c1-15-9-11-16(12-10-15)28-22(29)14-31-24(28)18-5-2-3-8-21(18)27(23(24)30)13-17-19(25)6-4-7-20(17)26/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBXOULDPXNGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=C(C=CC=C5Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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